3-Amino-1-butyl-1H-pyrazol-5(4H)-one
Description
Properties
CAS No. |
117320-52-2 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.201 |
IUPAC Name |
5-amino-2-butyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H13N3O/c1-2-3-4-10-7(11)5-6(8)9-10/h2-5H2,1H3,(H2,8,9) |
InChI Key |
VBBPRLYFZXBZPO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)CC(=N1)N |
Synonyms |
3H-Pyrazol-3-one, 5-amino-2-butyl-2,4-dihydro- |
Origin of Product |
United States |
Comparison with Similar Compounds
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one
This compound shares the pyrazolone core and 3-amino substitution but replaces the butyl group with a phenylhydrazinylidene moiety at position 4 . Such derivatives are noted for applications in purine analog synthesis, suggesting utility in antiviral or anticancer drug development .
3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one
Substituted with trichlorophenyl and chlorophenylamino groups, this derivative exhibits increased halogenation, likely enhancing metabolic stability and binding affinity in hydrophobic pockets . The absence of a flexible alkyl chain (e.g., butyl) may reduce conformational flexibility compared to the target compound.
1-(4-(Pyridin-2-yl)benzyl)-3-propyl-1H-pyrazol-5(4H)-one
Here, a pyridinylbenzyl group at position 1 and a propyl chain at position 3 suggest improved solubility due to the aromatic pyridine moiety, contrasting with the butyl group’s purely lipophilic character .
Table 1: Structural and Physicochemical Comparison of Pyrazolone Derivatives
Comparison with Other Heterocycles
Oxazol-5(4H)-ones
Oxazolones, such as 4-[(4-fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one, exhibit a 76.19% structural similarity to some pyrazolones, sharing a five-membered ring with one oxygen atom instead of two nitrogens . These compounds demonstrate potent antiproliferative activity (e.g., IC50 values in NCI60 assays) but may lack the amino group’s hydrogen-bonding capacity, critical for target interactions in pyrazolones .
Isoxazol-5(4H)-ones
Their oxygen-nitrogen heterocycle may confer distinct electronic properties, influencing photophysical applications.
Q & A
Q. What are the established synthetic protocols for 3-Amino-1-butyl-1H-pyrazol-5(4H)-one, and how do solvent choices affect intermediate stability?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by alkylation. For example, the Vilsmeier–Haack reaction (using DMF/POCl₃) can introduce formyl groups to pyrazolone precursors, as demonstrated in analogous pyrazole syntheses . Solvent polarity critically impacts reaction efficiency: polar aprotic solvents like DMF enhance electrophilic substitution rates but require controlled temperatures (0–5°C) to minimize side products. Ethanol or DMSO may stabilize intermediates via hydrogen bonding, as observed in similar alkylation reactions .
Q. How is 3-Amino-1-butyl-1H-pyrazol-5(4H)-one characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in deuterated DMSO to identify tautomeric forms. For example, the amino and carbonyl groups exhibit distinct shifts (δ 6.5–7.5 ppm for NH₂; δ 160–170 ppm for C=O).
- X-ray crystallography : Resolve crystal packing and bond lengths to confirm the keto-enol tautomer. Single-crystal studies of related pyrazol-5(4H)-ones show C=O bond lengths of ~1.23 Å, consistent with keto dominance .
- IR : Characteristic stretches at 1650–1700 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H) validate functional groups .
Q. What are the key reactivity trends of 3-Amino-1-butyl-1H-pyrazol-5(4H)-one under acidic or basic conditions?
Methodological Answer: The compound undergoes tautomerism and nucleophilic substitution. In acidic conditions, the pyrazolone ring protonates at the carbonyl oxygen, enhancing electrophilicity for alkylation. Under basic conditions (e.g., K₂CO₃ in DMF), the amino group participates in Schiff base formation or cyclization, as seen in analogous pyrazole derivatives .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of electrophilic substitutions in 3-Amino-1-butyl-1H-pyrazol-5(4H)-one?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions. For example, the amino group at position 3 and the butyl chain at position 1 create electron-rich regions at C4 and C5, favoring electrophilic attacks at these sites. Comparative studies with 3-ethyl analogs show alkyl chain length modulates charge distribution .
Q. What strategies resolve discrepancies in reported biological activities of pyrazol-5(4H)-one derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chain length, aryl groups) and assess bioactivity. For instance, replacing ethyl with butyl in position 1 alters lipophilicity and membrane permeability .
- Tautomer validation : Use X-ray crystallography to confirm dominant tautomeric forms, as bioactivity often correlates with keto-enol equilibrium .
Q. How can researchers optimize reaction conditions to suppress side products during alkylation of pyrazol-5(4H)-ones?
Methodological Answer:
- Temperature control : Maintain ≤5°C during alkyl halide addition to reduce over-alkylation.
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance selectivity, as demonstrated in 3-methylpyrazole syntheses .
- Byproduct analysis : Monitor reactions via LC-MS; common side products include di-alkylated derivatives or oxidation byproducts (e.g., pyrazole-N-oxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
